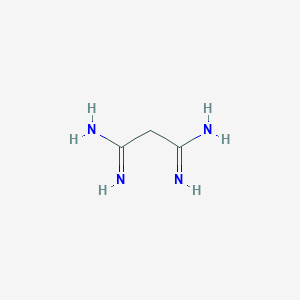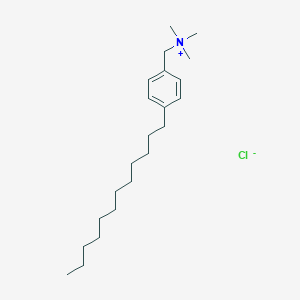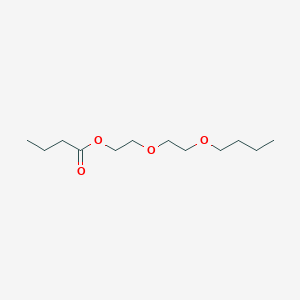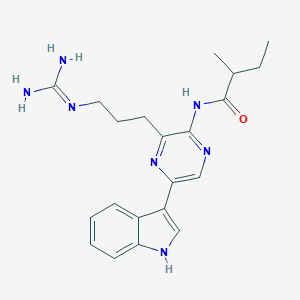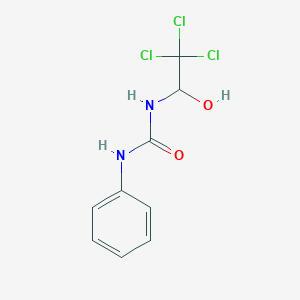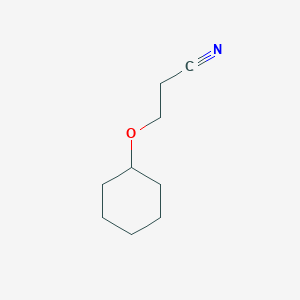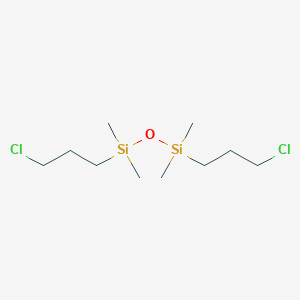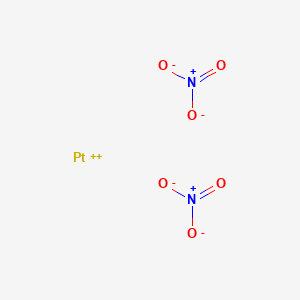
Nitrato de platino(II) dinitrato
Descripción general
Descripción
Platinum dinitrate (Pt(NO3)2) is a chemical compound that is used in a variety of scientific research applications. It is a white, crystalline solid that is water-soluble and highly reactive. Its chemical structure consists of two nitrate ions and one platinum atom. Platinum dinitrate is often used in laboratory experiments due to its high reactivity and stability in a range of conditions. It is also used as a catalyst in certain biochemical processes and as a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
Preparación del catalizador
El nitrato de tetraaminoplatino(II) se puede utilizar como fuente de platino para preparar un catalizador Pt/C mediante la técnica de impregnación de humedad incipiente . Este catalizador se puede utilizar en diversas reacciones químicas, incluidas reacciones de hidrogenación y oxidación .
Catalizador de zeolita cargado con platino
Este compuesto se puede utilizar para preparar un catalizador de zeolita cargado con platino con propiedades ácidas y oxidantes . Este catalizador se puede utilizar para la oxidación de diferentes hidrocarburos clorados .
Catalizador bimetálico Pt/Zn
El nitrato de tetraaminoplatino(II) se puede utilizar para preparar un catalizador bimetálico Pt/Zn . Este catalizador se puede utilizar para la hidrogenación selectiva del crotonaldehído .
Catalizadores basados en platino
El nitrato de tetraaminoplatino(II) se puede utilizar como precursor de platino (Pt) para sintetizar catalizadores basados en platino como catalizadores de Pt/óxido de cerio .
Catalizadores de Pt/carbono mesoporoso
Este compuesto también se puede utilizar para sintetizar catalizadores de Pt/carbono mesoporoso . Estos catalizadores tienen una amplia gama de aplicaciones en el campo de la catálisis, incluida la tecnología de pilas de combustible .
Catalizadores de trampa de NOx pobre (LNT)
El nitrato de tetraaminoplatino(II) se utiliza en la síntesis de catalizadores de trampa de NOx pobre (LNT)
Safety and Hazards
Platinum dinitrate is classified as a strong oxidizer and may cause fire or explosion . It may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to keep it in its original packaging, avoid breathing its dust/fume/gas/mist/vapours/spray, and wear protective clothing and eye/face protection .
Mecanismo De Acción
Target of Action
Platinum-based compounds, such as Platinum Dinitrate, primarily target DNA within the cell . They bind to the DNA, causing cross-linking and preventing DNA replication . This DNA damage triggers apoptosis, or programmed cell death .
Mode of Action
Platinum Dinitrate, like other platinum compounds, forms a square planar complex with the DNA molecule . The platinum atom binds to two adjacent guanine bases or a guanine and an adjacent adenine . This binding distorts the DNA helix and inhibits DNA replication and transcription .
Biochemical Pathways
The binding of Platinum Dinitrate to DNA affects several biochemical pathways. It inhibits DNA replication and transcription, disrupting the cell cycle and leading to cell death . Additionally, the DNA damage triggers the cell’s repair mechanisms. If the damage is too severe to repair, the cell undergoes apoptosis .
Pharmacokinetics
The pharmacokinetics of Platinum Dinitrate are similar to those of other platinum compounds. After administration, the compound is distributed throughout the body, with the highest concentrations found in the liver, prostate, and kidney . The compound is present in tissues for as long as 180 days after the last administration .
Result of Action
The primary result of Platinum Dinitrate’s action is the death of cancer cells. By binding to DNA and disrupting replication and transcription, the compound prevents the cells from dividing and growing . This can lead to the shrinkage of tumors and a reduction in cancer symptoms .
Action Environment
The action of Platinum Dinitrate can be influenced by various environmental factors. For example, the compound may be more effective in an oxygen-rich environment, as oxygen can enhance the cytotoxic effects of platinum compounds . Additionally, the compound’s stability and efficacy can be affected by pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
platinum(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Pt/c2*2-1(3)4;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAHZABTSDUXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171686 | |
| Record name | Platinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18496-40-7 | |
| Record name | Platinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018496407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Platinum dinitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






